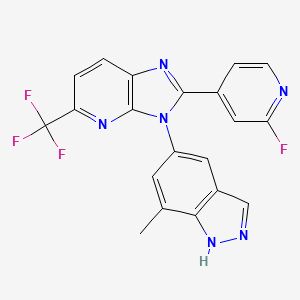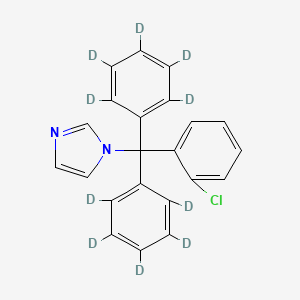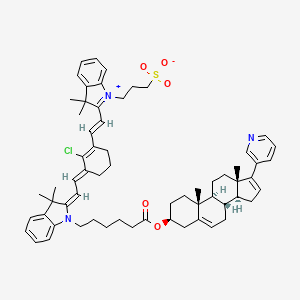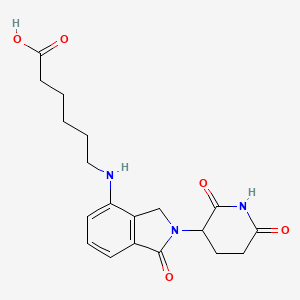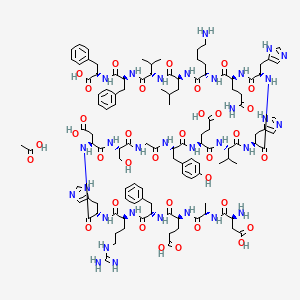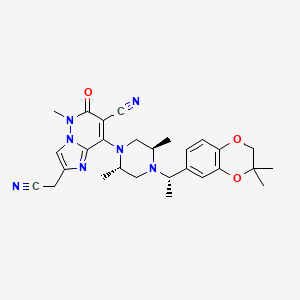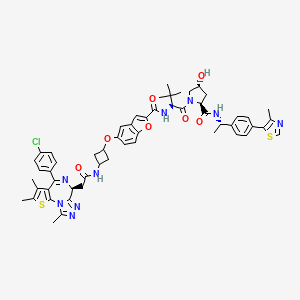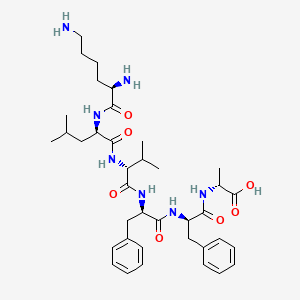
D-Klvffa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Klvffa is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature and solvent systems, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Klvffa primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can interact with other molecules through hydrogen bonding and hydrophobic interactions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as DIC, HOBt, and protected amino acids. The reaction conditions include maintaining an inert atmosphere, typically using nitrogen or argon, and controlling the temperature to optimize the coupling efficiency .
Major Products Formed: The major product formed during the synthesis of this compound is the peptide itself. The final product is obtained after cleaving the peptide from the resin and removing the protecting groups .
Applications De Recherche Scientifique
D-Klvffa is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its primary application is as an inhibitor of Amyloid-β aggregation, which is a hallmark of Alzheimer’s pathology . Researchers use this compound to investigate the mechanisms of Amyloid-β aggregation and to develop potential therapeutic strategies for Alzheimer’s disease .
In addition to its role in Alzheimer’s research, this compound is also used in studies related to protein aggregation and neurodegenerative diseases. It serves as a model compound to understand the aggregation behavior of peptides and proteins .
Mécanisme D'action
D-Klvffa exerts its effects by binding to the Amyloid-β peptide and inhibiting its aggregation into fibrils. The compound interacts with specific residues within the Amyloid-β sequence, preventing the formation of β-sheet structures that are characteristic of amyloid fibrils . This inhibition reduces the cytotoxicity associated with Amyloid-β aggregates, thereby mitigating their harmful effects on neuronal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- L-Klvffa
- KLVFFAE
- VQIVYK
Uniqueness: D-Klvffa is unique in its stereochemistry, as it is composed of D-amino acids, which are less prone to enzymatic degradation compared to their L-counterparts . This property enhances its stability and makes it a valuable tool in research applications. Additionally, this compound has shown higher potency in inhibiting Amyloid-β aggregation compared to similar compounds .
Propriétés
Formule moléculaire |
C38H57N7O7 |
|---|---|
Poids moléculaire |
723.9 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1 |
Clé InChI |
MHTAOFNATLIOTI-XMPJBLIUSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


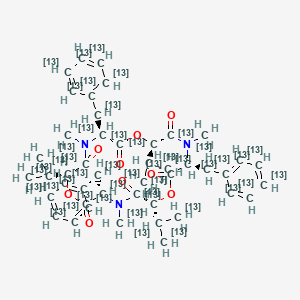
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
